

BMS-986104: A Deep Dive into S1P1 Receptor Selectivity and Biased Signaling

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Compound of Interest

Compound Name: BMS-986104

Cat. No.: B8757019

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This technical guide explores the selective and differentiated profile of **BMS-986104**, a next-generation sphingosine-1-phosphate receptor 1 (S1P1) modulator. Through a detailed examination of its binding affinities, functional activities, and the underlying experimental methodologies, this document provides a comprehensive resource for understanding the unique pharmacological characteristics of this compound.

Executive Summary

BMS-986104 is a prodrug that is converted in vivo to its active phosphate metabolite, **BMS-986104-P**. This active form is a potent and selective S1P1 receptor modulator. A key feature of **BMS-986104-P** is its demonstration of ligand-biased signaling, distinguishing it from first-generation S1P modulators like fingolimod. While equipotent to fingolimod-phosphate (1-P) in S1P1 binding and G α i-mediated cAMP signaling, **BMS-986104-P** exhibits partial agonism in G-protein activation (GTP γ S) and receptor internalization assays. Furthermore, it is a significantly weaker agonist for ERK phosphorylation, a pathway linked to potential side effects. This biased signaling profile suggests a potential for an improved safety and tolerability profile, particularly concerning cardiovascular and pulmonary effects, while maintaining efficacy in lymphocyte sequestration.

Quantitative Analysis of Receptor Selectivity and Functional Activity

The selectivity and functional potency of **BMS-986104-P** have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data, comparing its activity with that of fingolimod-phosphate.

Table 1: S1P Receptor Subtype Binding Affinity

Compound	S1P1 Ki (nM)	S1P2 Ki (nM)	S1P3 Ki (nM)	S1P4 Ki (nM)	S1P5 Ki (nM)
BMS-986104-P	0.15	>1000	>1000	250	1.2
Fingolimod-P (1-P)	0.15	>1000	0.3	0.4	0.2

Data represents the inhibitory constant (Ki) from radioligand binding assays.

Table 2: S1P1 Receptor Functional Activity

Assay	Parameter	BMS-986104-P	Fingolimod-P (1-P)
cAMP Inhibition	EC50 (nM)	0.03	0.03
% Efficacy vs S1P	100%	100%	
GTPγS Binding	EC50 (nM)	0.12	0.08
% Efficacy vs S1P	81% (Partial Agonist)	100% (Full Agonist)	
Receptor Internalization	EC50 (nM)	0.3	0.1
% Efficacy vs S1P	60% (Partial Agonist)	100% (Full Agonist)	
ERK Phosphorylation	EC50 (nM)	~300	0.3
% Efficacy vs S1P	100%	100%	

EC50 represents the half-maximal effective concentration. % Efficacy is relative to the maximal response induced by the endogenous ligand, S1P.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of **BMS-986104-P**.

Radioligand Binding Assays

These assays were performed to determine the binding affinity (K_i) of **BMS-986104-P** for the human S1P receptor subtypes.

- **Membrane Preparation:** Membranes were prepared from Chinese Hamster Ovary (CHO) cells or human embryonic kidney (HEK) 293 cells stably expressing the respective human S1P receptor subtype (S1P1, S1P2, S1P3, S1P4, or S1P5).
- **Radioligand:** [^{33}P]S1P was used as the radioligand.
- **Assay Buffer:** The binding buffer typically consisted of 50 mM HEPES, 5 mM MgCl_2 , 1 mM CaCl_2 , and 0.5% fatty acid-free bovine serum albumin (BSA), at a pH of 7.4.
- **Procedure:** A constant concentration of [^{33}P]S1P was incubated with the cell membranes and varying concentrations of the unlabeled competitor (**BMS-986104-P** or fingolimod-P). The reaction was allowed to reach equilibrium.
- **Separation and Detection:** The bound and free radioligand were separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter was quantified using a scintillation counter.
- **Data Analysis:** The IC_{50} values (concentration of competitor that inhibits 50% of specific binding) were determined by non-linear regression analysis. The K_i values were then calculated using the Cheng-Prusoff equation.

GTPyS Binding Assays

This functional assay measures the activation of G-proteins coupled to the S1P receptors.

- **Membrane Preparation:** Similar to the binding assays, membranes from cells overexpressing the specific S1P receptor subtype were used.
- **Radioligand:** [^{35}S]GTPyS, a non-hydrolyzable GTP analog, was used.

- Assay Buffer: The assay buffer contained HEPES, MgCl_2 , NaCl, and GDP.
- Procedure: Membranes were incubated with varying concentrations of the test compound (**BMS-986104-P**) in the presence of GDP and [^{35}S]GTPyS. Agonist binding to the receptor promotes the exchange of GDP for [^{35}S]GTPyS on the $\text{G}\alpha$ subunit.
- Detection: The amount of [^{35}S]GTPyS bound to the G-proteins was measured by scintillation counting after separation of bound from free radioligand.
- Data Analysis: The EC_{50} and maximal efficacy (E_{max}) were determined from the concentration-response curves.

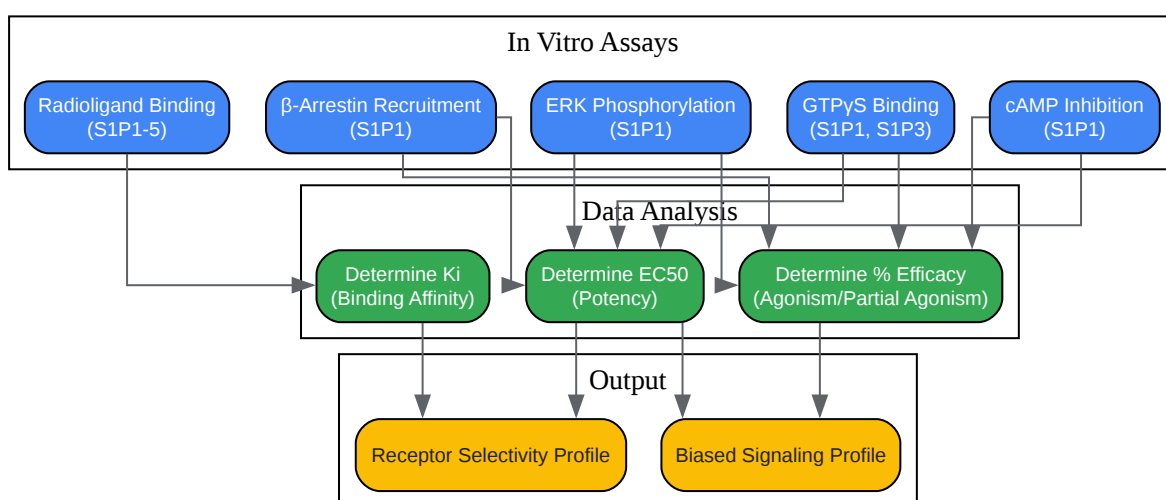
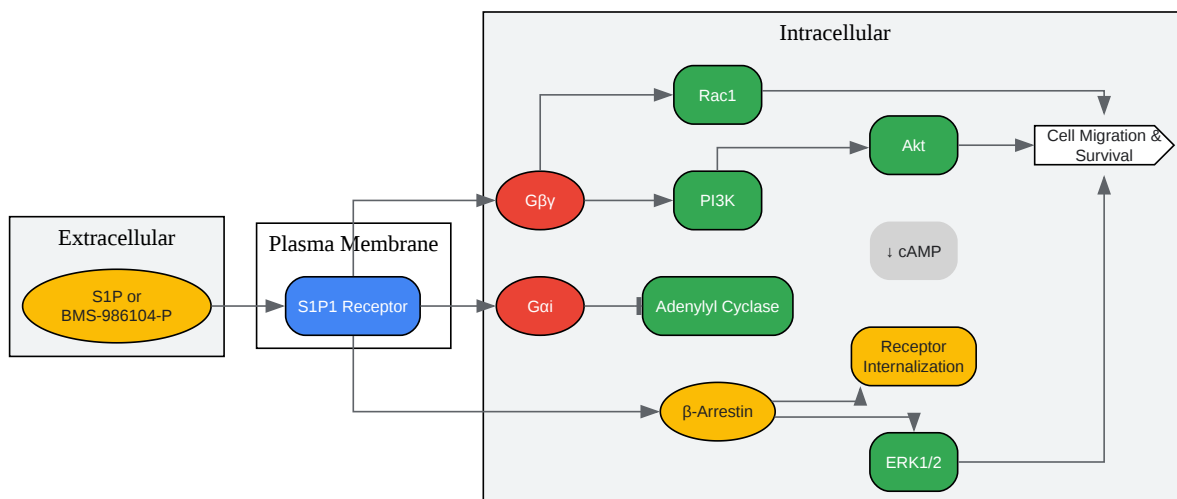
β -Arrestin Recruitment Assays (Receptor Internalization)

This cell-based assay quantifies the recruitment of β -arrestin to the activated S1P1 receptor, a key step in receptor desensitization and internalization.

- Cell Line: A U2OS cell line stably co-expressing the human S1P1 receptor fused to a fluorescent protein (e.g., GFP) and β -arrestin also fused to a complementary tag was utilized.
- Principle: Upon agonist binding and receptor phosphorylation, β -arrestin is recruited to the intracellular domains of the S1P1 receptor. This recruitment can be visualized and quantified by the translocation of the fluorescently tagged β -arrestin from the cytoplasm to the plasma membrane.
- Procedure: Cells were plated in multi-well plates and incubated with various concentrations of **BMS-986104-P**.
- Detection: High-content imaging systems were used to capture images of the cells and quantify the redistribution of the fluorescent signal, indicating β -arrestin recruitment.
- Data Analysis: Concentration-response curves were generated to determine the EC_{50} and E_{max} for receptor internalization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S1P1 receptor signaling pathways and a typical experimental workflow for assessing receptor selectivity.



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